Ala-Ala-Asn-PAB
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Overview
Description
Ala-Ala-Asn-PAB is a peptide cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is known for its ability to improve the physiochemical properties and toxicity profiles of cytotoxic drugs by forming peptide-drug conjugates. These conjugates can be cleaved by cellular proteases, releasing the cytotoxic drugs in their active form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ala-Asn-PAB involves the formation of peptide bonds between alanine, asparagine, and p-aminobenzyl (PAB). The process typically includes the following steps:
Peptide Bond Formation: The amino acids alanine and asparagine are sequentially coupled using standard peptide synthesis techniques.
Attachment of PAB: The PAB moiety is then attached to the peptide chain through a condensation reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the final product. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ala-Ala-Asn-PAB primarily undergoes cleavage reactions facilitated by cellular proteases. These reactions are crucial for the release of the active cytotoxic drugs in ADCs.
Common Reagents and Conditions
The cleavage of this compound is typically carried out under physiological conditions, where cellular proteases are active. The presence of these enzymes ensures the selective and efficient release of the drug.
Major Products Formed
The major products formed from the cleavage of this compound are the active cytotoxic drugs and the peptide fragments. These products are essential for the therapeutic efficacy of ADCs .
Scientific Research Applications
Ala-Ala-Asn-PAB has broad applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Targeted Drug Delivery: this compound is widely used in the development of ADCs for targeted drug delivery. This approach enhances the therapeutic efficacy and reduces the toxicity of cytotoxic drugs.
Cancer Research: The compound is extensively studied for its potential in cancer treatment. .
Biomedical Research: This compound is used in various biomedical research applications, including the study of protease activity and peptide-drug conjugates.
Mechanism of Action
The mechanism of action of Ala-Ala-Asn-PAB involves its cleavage by cellular proteases. Upon cleavage, the active cytotoxic drug is released, which then exerts its therapeutic effects. The molecular targets and pathways involved in this process include:
Protease Activity: Cellular proteases recognize and cleave the peptide bond in this compound.
Drug Release: The cleavage results in the release of the active cytotoxic drug, which can then target cancer cells and induce cell death
Comparison with Similar Compounds
Ala-Ala-Asn-PAB is unique in its ability to improve the physiochemical properties and toxicity profiles of cytotoxic drugs. Similar compounds include:
Valine-Citrulline-PAB: Another peptide cleavable linker used in ADCs.
Azido-PEG5-Ala-Ala-Asn-PAB: A cleavable PEG linker used in the synthesis of ADCs.
These compounds share similar functionalities but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C17H25N5O5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide |
InChI |
InChI=1S/C17H25N5O5/c1-9(18)15(25)20-10(2)16(26)22-13(7-14(19)24)17(27)21-12-5-3-11(8-23)4-6-12/h3-6,9-10,13,23H,7-8,18H2,1-2H3,(H2,19,24)(H,20,25)(H,21,27)(H,22,26)/t9-,10-,13-/m0/s1 |
InChI Key |
VPXFRPRRAXTBSH-KWBADKCTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N |
Origin of Product |
United States |
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